N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-5-30-18-8-6-16(7-9-18)23(17-10-11-31(25,26)14-17)22(24)15-12-19(27-2)21(29-4)20(13-15)28-3/h6-13,17H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXRNOQWULTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure incorporates a thiophene ring with a sulfone group and multiple methoxy substituents that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition of TS leads to apoptosis in cancer cells and has been linked to the anticancer activity of several derivatives .
Anticancer Activity
Recent studies have indicated that derivatives of the thiophene-based compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values reported around 1.1 μM.
- HCT-116 (Colon Cancer) : IC50 values around 2.6 μM.
- HepG2 (Liver Cancer) : IC50 values around 1.4 μM.
These results suggest that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial potential against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications in the substituents can enhance antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Positioning of Substituents : Ortho-substituted compounds generally show better activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution tends to decrease biological activity.
For instance, the incorporation of a sulfone group was found to reduce cytotoxicity compared to other derivatives lacking this feature .
Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their biological activities. Notably:
- Compounds with additional methoxy groups showed enhanced anticancer activity.
- Molecular docking studies supported these findings by indicating favorable interactions with target enzymes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
